

Application Notes and Protocols: Fmoc-Gly-Phe-OH in Cancer and Immunology Research

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Compound of Interest

Compound Name: *Fmoc-Gly-Phe-OH*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of $N\alpha$ -(9-Fluorenylmethoxycarbonyl)-glycyl-L-phenylalanine (**Fmoc-Gly-Phe-OH**) and related Fmoc-dipeptides in cancer and immunology research. The unique self-assembling properties of these molecules, driven by π - π stacking of the Fmoc groups, allow for the formation of hydrogels that serve as versatile platforms for drug delivery and immunotherapy.

Section 1: Application in Cancer Research: Drug Delivery Hydrogels

Fmoc-dipeptide hydrogels, particularly those formed from Fmoc-diphenylalanine (Fmoc-FF), have emerged as promising vehicles for the localized and sustained delivery of chemotherapeutic agents. These hydrogels can encapsulate hydrophobic drugs, such as doxorubicin and paclitaxel, protecting them from rapid clearance and reducing systemic toxicity. The shear-thinning and self-healing properties of these hydrogels make them suitable for injection directly into tumor sites.

Quantitative Data Summary: Drug Loading and Release

Hydrogel Composition	Drug	Drug Loading Content (DLC)	Encapsulation Efficiency (%)	Cumulative Release (72h)	Reference
Fmoc-FF/(FY)3 (1/1, v/v)	Doxorubicin	0.440	>95%	~21%	[1]
Fmoc-FF/(FY)3 (2/1, v/v)	Doxorubicin	0.440	>95%	~16%	[1]
FOK peptide (20 mg/mL)	Doxorubicin	-	>95%	~60% (pH 5.5), ~20% (pH 7.4)	[2]
RADA16 (1%)	Paclitaxel	-	-	Slower than 0.5%	[3]

Experimental Protocol: Preparation of Doxorubicin-Loaded Fmoc-FF Hydrogel

This protocol is based on the "solvent-switch" method for preparing a doxorubicin-loaded hydrogel using Fmoc-diphenylalanine (Fmoc-FF).[\[4\]](#)

Materials:

- Fmoc-diphenylalanine (Fmoc-FF)
- Dimethyl sulfoxide (DMSO)
- Doxorubicin hydrochloride (DOX)
- Sterile deionized water
- Vortex mixer
- Sterile vials

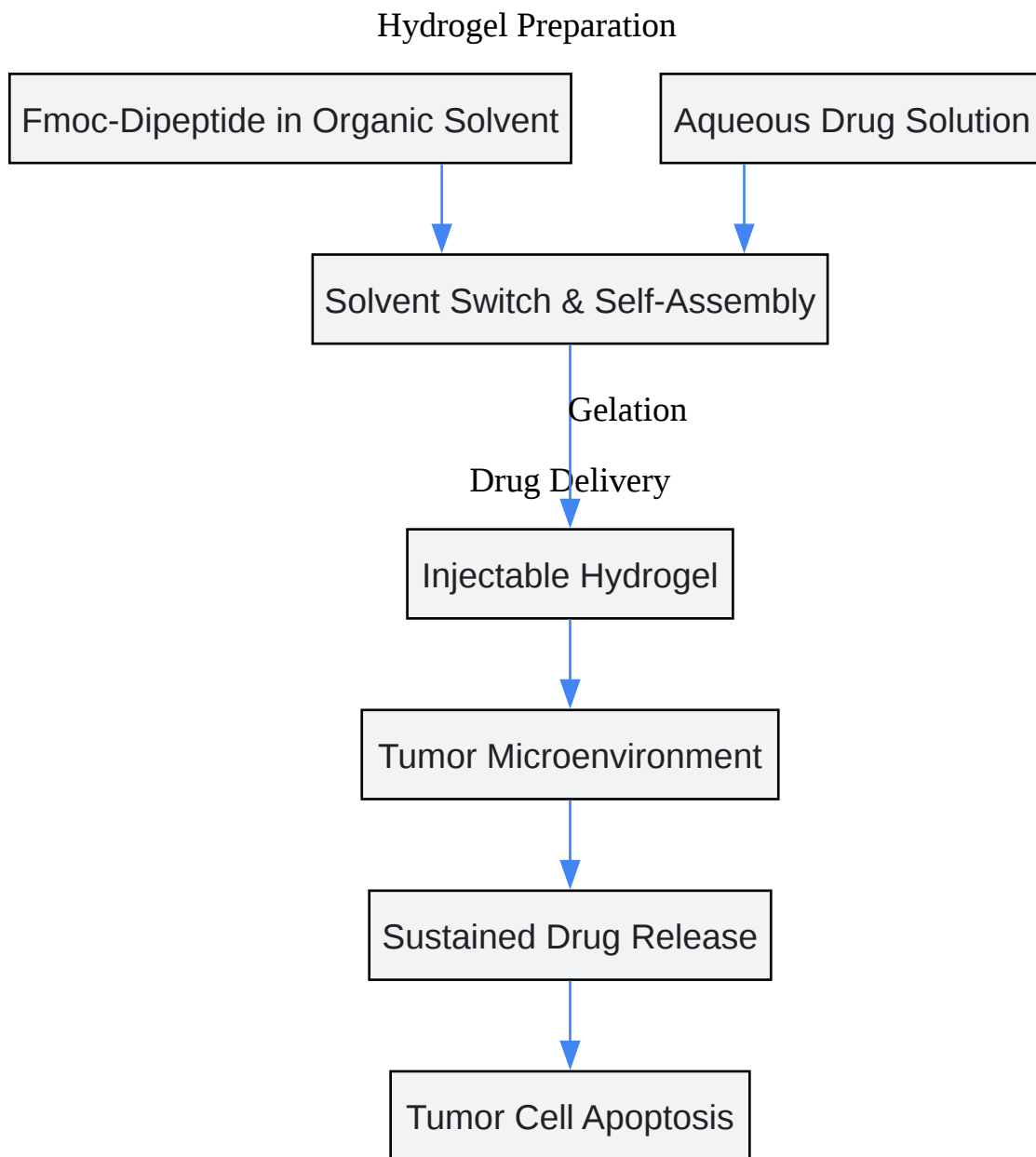
Procedure:

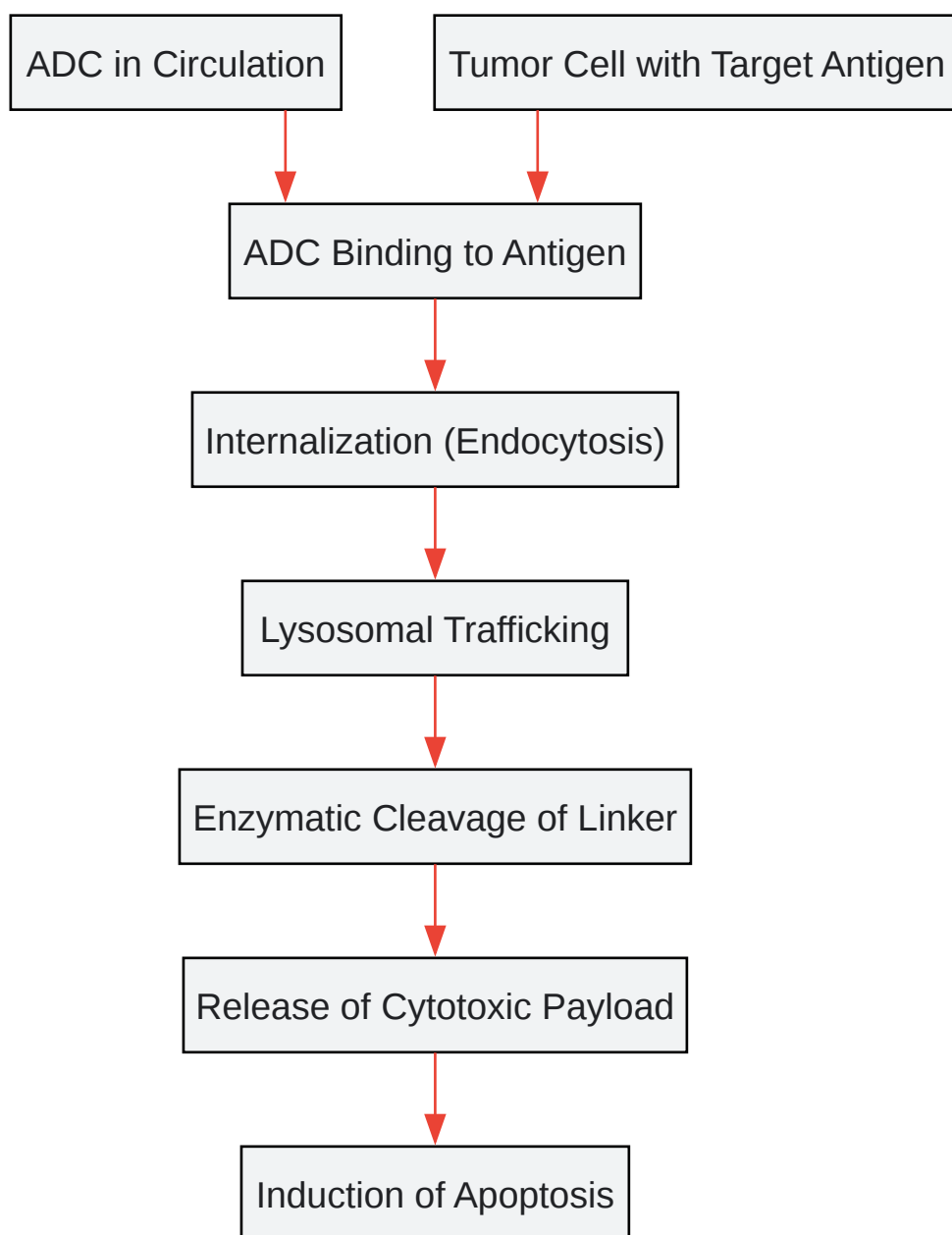
- Prepare Fmoc-FF Stock Solution: Dissolve Fmoc-FF in DMSO to a final concentration of 100 mg/mL.
- Prepare Doxorubicin Solution: Dissolve DOX in sterile deionized water to a concentration of 4.0×10^{-3} mol/L.
- Hydrogel Formation: a. In a sterile vial, add 380 μ L of the DOX aqueous solution. b. To this, add 20 μ L of the Fmoc-FF stock solution. c. Immediately vortex the mixture for 5-10 seconds. The solution will become opaque and metastable. d. Allow the mixture to stand at room temperature. Gelation should occur within 20-40 minutes, resulting in a transparent, self-supporting hydrogel.

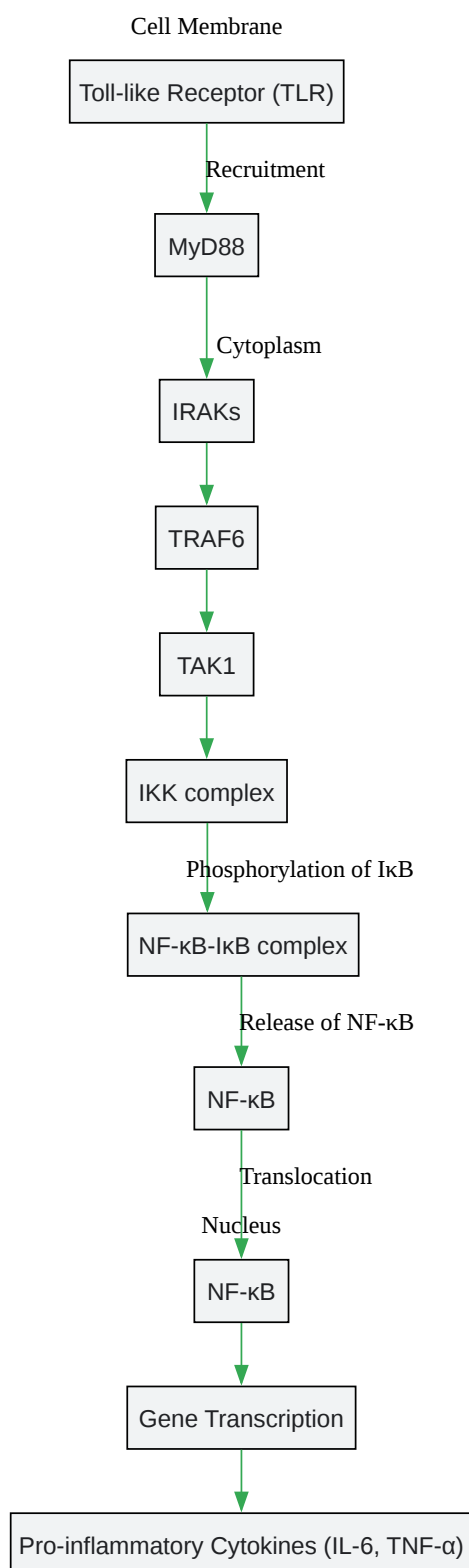
In Vitro Drug Release Assay:

- Place the prepared hydrogel in a suitable container (e.g., a well of a 24-well plate).
- Gently add a known volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) on top of the hydrogel.
- At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.
- Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry (at $\lambda_{\text{abs}} = 480$ nm) or fluorescence spectroscopy (at $\lambda_{\text{em}} = 590$ nm).
- Calculate the cumulative percentage of drug released over time.

Experimental Workflow: Hydrogel-Based Drug Delivery







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